A concise synthesis of 2-(2-aminothiophene)-benzimidazoles by one-pot multicomponent reaction†

RSC Advances Pub Date: 2013-06-28 DOI: 10.1039/C3RA41545G

Abstract

A one-pot synthesis of 2-aminothiophene linked benzimidazoles was achieved by utilizing 2-cyanomethyl benzimidazoles in a modified Gewald multicomponent reaction. The synthetic strategy of the reaction involved treatment of 2-(cyanomethyl)-benzimdazole with aldehydes containing an active methylene group and sulfur powder under refluxing conditions. The multicomponent reaction proceeded via Knoevenagel condensation of 2-(cyanomethyl)-benzimdazole with aldehyde to generate an α,β-unsaturated nitrile followed by cyclization with molecular sulfur under basic conditions to give biologically relevant 2-(2-aminothiophene)-benzimidazoles in good yields.

Graphical abstract: A concise synthesis of 2-(2-aminothiophene)-benzimidazoles by one-pot multicomponent reaction
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